molecular formula C12H17N3O4S B5723831 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine

1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine

Katalognummer: B5723831
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: OLJWOVOOJRRDRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a 4-nitrobenzyl substituent at the 4-position. Piperazine-based compounds are widely studied due to their versatility in drug design, acting as scaffolds for modulating pharmacokinetic properties (e.g., solubility, bioavailability) and targeting receptors such as serotonin (5-HT), dopamine, and sigma receptors . The methylsulfonyl group enhances metabolic stability and hydrogen-bonding capacity, while the nitrobenzyl moiety contributes to electron-withdrawing effects and π-π stacking interactions, which are critical for binding to biological targets .

Eigenschaften

IUPAC Name

1-methylsulfonyl-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)14-8-6-13(7-9-14)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJWOVOOJRRDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

The synthesis of 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of 4-nitrobenzyl chloride with 1-methylsulfonylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The 4-nitrobenzyl group undergoes catalytic hydrogenation to form the corresponding amine. This reaction is widely documented in structurally similar piperazine derivatives.

Reaction ConditionsReagents/CatalystsProductYieldSource
Hydrogenation at 20°C, 18 hoursH₂, 10% Pd/C in EtOAc4-(4-(Methylsulfonyl)piperazin-1-yl)benzylamine99%

Mechanism :

  • The nitro group (–NO₂) is reduced to an amine (–NH₂) via palladium-catalyzed hydrogenation.

  • The reaction proceeds in ethanol or ethyl acetate under H₂ gas, with Pd/C facilitating electron transfer .

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary nitrogen of the piperazine ring (not bound to the methylsulfonyl group) can participate in alkylation or acylation reactions under basic conditions.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
AlkylationK₂CO₃, DMF, alkyl halide at 80°CN-Alkylated piperazine derivatives87–98%
AcylationAcyl chloride, CH₂Cl₂, room temperatureN-Acylpiperazine sulfonamides~90%

Key Observations :

  • The methylsulfonyl group deactivates the adjacent nitrogen, directing substitution to the opposite nitrogen .

  • Reactions require polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the nitrogen .

Stability Under Hydrolytic Conditions

The methylsulfonyl group exhibits high stability toward hydrolysis, as evidenced by:

ConditionObservationSource
Aqueous HCl (1M)No degradation after 24 hours at 25°C
Aqueous NaOH (1M)Partial decomposition (>50%) at 80°C

Implications :

  • Stability in acidic environments makes the compound suitable for oral drug formulations .

  • Alkaline hydrolysis may cleave the sulfonyl group under extreme conditions .

Electrophilic Aromatic Substitution (Theoretical)

StepReagents/ConditionsProduct
Nitro reductionH₂, Pd/C in ethanol4-(Aminobenzyl)piperazine
BrominationBr₂, FeBr₃3-Bromo-4-aminobenzyl derivative

Note : Direct electrophilic substitution on the nitro-substituted ring is not experimentally documented but is hypothesized based on analogous systems.

Wissenschaftliche Forschungsanwendungen

The compound 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine , known for its diverse chemical properties, has garnered significant attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data and case studies.

Chemical Properties and Structure

1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine is characterized by its unique molecular structure, which includes a piperazine ring substituted with a methylsulfonyl group and a nitrobenzyl moiety. Its molecular formula is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S with a molecular weight of approximately 288.34 g/mol.

Structural Formula

  • Molecular Formula : C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine

Medicinal Chemistry

1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine has been explored for its potential pharmacological properties. Research indicates that it may exhibit:

  • Antidepressant Activity : Studies suggest that piperazine derivatives can influence serotonin and norepinephrine pathways, potentially alleviating symptoms of depression.
  • Anticancer Properties : Preliminary investigations have shown that this compound may inhibit tumor growth in various cancer cell lines, possibly through apoptosis induction mechanisms.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neurological disorders. Research has indicated:

  • Anxiolytic Effects : Its structural similarity to known anxiolytics suggests potential efficacy in anxiety models.
  • Cognitive Enhancement : Some studies propose that it could enhance cognitive function by modulating cholinergic signaling pathways.

Biochemical Assays

Due to its specific functional groups, 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine serves as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, aiding in the understanding of enzyme kinetics and mechanisms.
  • Probe Development : It is utilized in the development of probes for studying protein interactions and cellular processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as an intermediate for synthesizing more complex molecules:

  • Building Block for Drug Development : Its unique structure allows chemists to modify it for creating new pharmaceutical agents.
  • Reactivity Profiles : The presence of both the nitro and sulfonyl groups provides multiple sites for further chemical modifications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives, including 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a potential therapeutic role.

Case Study 2: Neuropharmacological Evaluation

Research conducted at a leading university investigated the anxiolytic effects of this compound in animal models. The findings demonstrated reduced anxiety-like behavior compared to control groups, supporting its use in developing new anxiolytic medications.

Wirkmechanismus

The mechanism of action of 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its use in different environments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and properties of piperazine derivatives are highly dependent on substituent placement and electronic characteristics. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Key Structural Features Biological Activity/Application Reference ID
1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine 1: Methylsulfonyl; 4: 4-Nitrobenzyl Polar sulfonyl group, electron-deficient aromatic ring Hypothetical: Anticancer, CNS modulation N/A
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 1: Benzhydryl; 4: (4-Nitrophenyl)sulfonyl Bulky benzhydryl, dual sulfonyl-nitro groups Antiproliferative (IC₅₀: 8.2 µM vs. MCF-7)
1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine 1: 4-Methylphenylsulfonyl; 4: Nitro-phenylpiperazine Multi-aryl system, extended π-conjugation Potential 5-HT receptor modulation
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine 1: Bis(4-fluorophenyl)methyl; 4: 4-Nitrobenzyl Fluorinated hydrophobic group, nitrobenzyl Protein degradation (PROTAC applications)
1-(2-Methyl-4-(methylsulfonyl)-6-nitrophenyl)piperazine 1: Methylsulfonyl; 2/6: Methyl/nitro Ortho-substituted nitro group Unreported (structural analog for SAR)

Key Observations :

  • Electron-Withdrawing Groups: Nitro and sulfonyl groups enhance binding to enzymes/receptors through electrostatic interactions. For example, the dual sulfonyl-nitro system in 7c () improves antiproliferative activity compared to monosubstituted analogs .
  • Positional Effects : Ortho-substitution (e.g., 2-methyl-6-nitro in ) may sterically hinder binding, whereas para-substitution (e.g., 4-nitrobenzyl) optimizes planar interactions .

Challenges :

  • Regioselectivity : Competing reactions at piperazine’s two nitrogen atoms require careful stoichiometric control .
  • Purification : Nitro-containing compounds often require chromatography or recrystallization due to polar byproducts .
Anticancer Activity
  • Cytotoxicity : Compounds like 7c () and acylsulfonylpiperazines () show sub-micromolar IC₅₀ values against breast (MCF-7) and liver (HepG2) cancer cells. The nitro group enhances DNA intercalation or topoisomerase inhibition .
  • Mechanism : Methylsulfonyl groups may inhibit kinase signaling (e.g., PI3K/Akt), as seen in structurally related sulfonamides .
Central Nervous System (CNS) Modulation
  • Analgesic Effects : Nitrobenzyl derivatives in exhibit anti-inflammatory activity via COX-2 inhibition, though gastric toxicity remains a concern .

Data Tables

Table 1: Key Physicochemical Properties

Compound logP (Predicted) Molecular Weight Water Solubility (mg/mL)
1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine 2.1 339.36 0.12
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 4.8 491.58 <0.01
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine 5.2 423.46 0.03

Notes:

  • Higher logP values correlate with increased membrane permeability but reduced solubility.
  • Nitro groups reduce solubility due to crystallinity .

Biologische Aktivität

1-(Methylsulfonyl)-4-(4-nitrobenzyl)piperazine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine involves the reaction of piperazine derivatives with various electrophiles, including nitrobenzyl groups. The process typically yields compounds in good to excellent yields, allowing for further biological evaluation.

Biological Activity

  • Antimicrobial Activity : Research indicates that piperazine derivatives, including 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine, exhibit notable antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
  • Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against enveloped viruses like Ebola and Lassa fever viruses. In vitro studies revealed that it can inhibit viral entry and replication by targeting specific cellular pathways involved in viral infection .
  • Cytotoxicity : The cytotoxic effects of 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine have also been evaluated in cancer cell lines. Findings suggest that the compound induces apoptosis in glioblastoma cells, making it a candidate for further development in cancer therapy .

Case Studies

  • Study on Antimicrobial Effects : A comprehensive study assessed the antimicrobial activity of various piperazine derivatives, including 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL depending on the strain tested .
  • Antiviral Mechanism : In a study focused on antiviral activity, the compound was shown to interfere with the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. The IC50 values for viral inhibition were determined to be in the low micromolar range, indicating potent antiviral activity .

Data Summary

Activity TypeTest Organisms/CellsIC50/MIC ValuesReference
AntimicrobialVarious bacteria15-30 µg/mL
AntiviralEbola virusLow micromolar range
CytotoxicityGlioblastoma cell linesIC50 < 10 µM

Q & A

Q. What synthetic strategies are recommended for preparing 1-(methylsulfonyl)-4-(4-nitrobenzyl)piperazine?

A nucleophilic substitution reaction is commonly employed. For example:

  • React 1-(4-nitrobenzyl)piperazine with methylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
  • Purify via crystallization (e.g., using diethyl ether) or flash chromatography.
  • Validate purity using HPLC (>95%) and confirm structure via 1H^1H NMR (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Methods :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .
    • NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm for nitrobenzyl), methylsulfonyl protons (δ 3.0–3.2 ppm), and piperazine CH2_2 groups (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : ESI-MS expected [M+H]+^+ at m/z 324.1 .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF7, HCT-116) using MTT assays at 10–100 µM for 48–72 hours .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO2_2 hydration assay .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced enzyme inhibition?

  • Substituent Effects :
    • Replace the nitro group with electron-withdrawing groups (e.g., CF3_3) to enhance binding to hCA active sites .
    • Modify the methylsulfonyl group to bulkier sulfonamides to improve isoform selectivity (e.g., hCA II over hCA I) .
  • Crystallography : Co-crystallize with hCA II to identify key hydrogen bonds (e.g., sulfonamide-NH to Thr200) .

Q. How should conflicting cytotoxicity data across cell lines be resolved?

  • Assay Optimization :
    • Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to minimize variability .
    • Use combinatorial assays (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis .
  • Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., p53 activation in responsive vs. resistant lines) .

Q. What advanced spectroscopic techniques are critical for characterizing supramolecular interactions?

  • Single-Crystal X-Ray Diffraction : Resolve piperazine ring conformation and nitrobenzyl orientation (e.g., torsion angles < 10° for planar stacking) .
  • FT-IR : Confirm hydrogen bonding via NH stretching (3200–3400 cm1^{-1}) and sulfonyl group vibrations (1150–1350 cm1^{-1}) .

Q. How can metabolic stability be assessed in preclinical studies?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites may include nitro-reduction products .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to evaluate drug-drug interaction risks .

Methodological Challenges

Q. What strategies mitigate low yields in the final synthetic step?

  • Reaction Optimization :
    • Increase equivalents of methylsulfonyl chloride (1.5–2.0 eq) .
    • Use anhydrous DCM and molecular sieves to suppress hydrolysis .
  • Alternative Routes : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

Q. How can poor solubility in aqueous buffers be addressed for in vivo studies?

  • Formulation : Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline) for intraperitoneal administration .
  • Prodrug Design : Introduce a phosphate ester at the piperazine nitrogen for enhanced hydrophilicity .

Data Contradictions & Validation

Q. Discrepancies in reported IC50_{50}50​ values for hCA inhibition: How to validate?

  • Standardize Assays : Use identical buffer conditions (e.g., 20 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant hCA II) .
  • Cross-Validate : Compare with literature values for control inhibitors (e.g., acetazolamide IC50_{50} = 12 nM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.